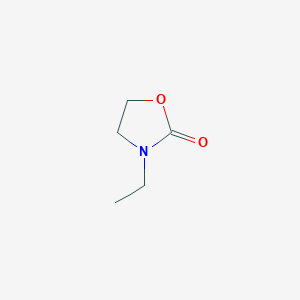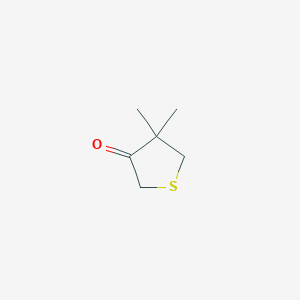
(1-hydroxypropan-2-yl)phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-hydroxypropan-2-yl)phosphonic acid typically involves the reaction of propylene oxide with phosphorous acid. The reaction proceeds under mild conditions, often in the presence of a catalyst to enhance the yield and selectivity of the product . Another common method involves the hydrolysis of dialkyl phosphonates, which can be achieved using acidic conditions or the McKenna procedure, involving bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of catalysts and automated control systems helps in scaling up the production while maintaining efficiency and safety standards .
化学反应分析
Types of Reactions: (1-Hydroxypropan-2-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions include various phosphonic acid esters, phosphine oxides, and substituted phosphonic acids, depending on the specific reagents and conditions used .
科学研究应用
(1-Hydroxypropan-2-yl)phosphonic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (1-hydroxypropan-2-yl)phosphonic acid involves its interaction with various molecular targets, including enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The compound’s phosphonic acid group is crucial for its binding affinity and specificity, allowing it to interfere with biochemical pathways involved in cell growth and metabolism .
相似化合物的比较
Phosphoric Acid: Contains a phosphorus atom bonded to three oxygen atoms and one hydroxyl group.
Phosphinic Acid: Features a phosphorus atom bonded to two oxygen atoms and one hydrogen atom.
Phosphonic Acid: Similar to (1-hydroxypropan-2-yl)phosphonic acid but lacks the hydroxypropyl group.
Uniqueness: this compound is unique due to its hydroxypropyl moiety, which imparts distinct chemical and physical properties. This structural feature enhances its solubility, reactivity, and ability to form stable complexes with metal ions, making it more versatile compared to other phosphonic acids .
属性
CAS 编号 |
23025-15-2 |
|---|---|
分子式 |
C3H9O4P |
分子量 |
140.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




